molecular formula C7H6ClN3 B3049825 5-chloro-6-methyl-2H-benzotriazole CAS No. 221343-71-1

5-chloro-6-methyl-2H-benzotriazole

Cat. No.: B3049825
CAS No.: 221343-71-1
M. Wt: 167.59 g/mol
InChI Key: UJEYPGIFRHXEJE-UHFFFAOYSA-N
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Description

5-chloro-6-methyl-2H-benzotriazole: is a heterocyclic compound with the molecular formula C7H6ClN3 and a molecular weight of 167.6 g/mol . It is a derivative of benzotriazole, characterized by the presence of a chlorine atom at the 5-position and a methyl group at the 6-position on the benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-methyl-2H-benzotriazole typically involves the reaction of 5-chloro-2-nitroaniline with methylamine, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance the efficiency and yield of the compound .

Scientific Research Applications

Chemistry: 5-chloro-6-methyl-2H-benzotriazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly as antiviral and antibacterial agents. Its unique structure allows it to bind effectively with biological molecules, making it a potential therapeutic agent .

Industry: In industrial applications, this compound is used as a corrosion inhibitor, particularly in the protection of metals and alloys. It is also employed as a UV stabilizer in polymers and plastics, enhancing their durability and lifespan .

Comparison with Similar Compounds

Comparison: 5-chloro-6-methyl-2H-benzotriazole is unique due to the specific positioning of the chlorine and methyl groups, which confer distinct electronic and steric properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for certain applications, such as corrosion inhibition and UV stabilization . Its derivatives also show a broader spectrum of biological activity, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

5-chloro-6-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEYPGIFRHXEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423372
Record name 5-chloro-6-methyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221343-71-1
Record name 5-chloro-6-methyl-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
5-chloro-6-methyl-2H-benzotriazole

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